molecular formula C5H5BrOS B13253079 (5-Bromofuran-2-yl)methanethiol

(5-Bromofuran-2-yl)methanethiol

Cat. No.: B13253079
M. Wt: 193.06 g/mol
InChI Key: HACSUYFCNWUJMB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)methanethiol is an organic compound with the molecular formula C(_5)H(_5)BrOS and a molecular weight of 193.06 g/mol . It is a derivative of furan, substituted with a bromine atom at the 5-position and a thiol group at the methylene position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran-2-carboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . The intermediate isothiouronium salt is hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for (5-Bromofuran-2-yl)methanethiol are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromofuran-2-yl)methanethiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This compound may inhibit enzymes by binding to active site residues or metal cofactors, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromofuran-2-yl)methanethiol is unique due to its thiol group, which imparts distinct reactivity and binding properties compared to its alcohol and amine analogs. This makes it particularly useful in applications requiring strong nucleophiles or metal-binding agents .

Biological Activity

(5-Bromofuran-2-yl)methanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H6BrO
  • Molecular Weight : 189.02 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a furan ring substituted with a bromine atom at the 5-position and a thiomethyl group.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination of Furan : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Thiol Addition : Methanethiol is then introduced to form the final product through nucleophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound appears to trigger apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It potentially induces oxidative stress in cancer cells, contributing to apoptosis.
  • DNA Interaction : There is evidence suggesting that it may bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the minimum inhibitory concentration (MIC) of the compound against various bacterial strains, revealing potent activity with MIC values ranging from 15 to 30 µg/mL.
    • The study concluded that the compound could be developed into a novel antimicrobial agent .
  • Anticancer Study :
    • In vitro experiments on HeLa and MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 20 µM.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment, confirming its potential as an anticancer therapeutic .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; ROS generation
4-(Methoxy)furanModerateLowEnzyme inhibition
5-(Chlorophenyl)furanLowModerateDNA interaction

Properties

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

IUPAC Name

(5-bromofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2

InChI Key

HACSUYFCNWUJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CS

Origin of Product

United States

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